1-(1H-pyrrolo[2,3-b]pyridin-3-ylméthyl)pipéridine
Vue d'ensemble
Description
1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thérapie anticancéreuse
Ce composé a montré un potentiel en thérapie anticancéreuse, notamment en tant qu'inhibiteur puissant du récepteur du facteur de croissance des fibroblastes (FGFR) . L'activation anormale de la voie de signalisation du FGFR joue un rôle essentiel dans divers types de tumeurs, faisant du FGFR une cible importante pour les traitements anticancéreux . Le composé a présenté une puissante activité inhibitrice du FGFR, a inhibé la prolifération des cellules de cancer du sein 4T1, a induit son apoptose et a significativement inhibé la migration et l'invasion des cellules 4T1 .
Synthèse de composés biologiquement actifs
3. Traitement des troubles impliquant une glycémie plasmatique élevée Des composés liés à cette molécule peuvent trouver une application dans la prévention et le traitement des troubles impliquant une glycémie plasmatique élevée, tels que l'hyperglycémie et les affections dans lesquelles une telle réduction de la glycémie est bénéfique : diabète de type 1, diabète consécutif à l'obésité, dyslipidémie diabétique, hypertriglycéridémie, résistance à l'insuline, intolérance au glucose, hyperlipidémie, maladies cardiovasculaires et hypertension .
Applications antivirales
Les dérivés de la pipéridine, qui comprennent ce composé, ont été utilisés comme agents antiviraux .
Applications antimalariennes
Les dérivés de la pipéridine ont également été utilisés dans des applications antimalariennes .
Applications antimicrobiennes et antifongiques
Ces composés ont montré un potentiel dans des applications antimicrobiennes et antifongiques .
Applications antihypertensives
Les dérivés de la pipéridine ont été utilisés dans le traitement de l'hypertension .
Applications analgésiques et anti-inflammatoires
Ces composés ont été utilisés comme analgésiques et agents anti-inflammatoires .
Orientations Futures
The future directions for “1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine” research could involve further exploration of its mechanism of action, particularly its ability to regulate the PI3K/AKT/mTOR signaling pathway . Additionally, more research could be done to better understand its synthesis and chemical reactions .
Mécanisme D'action
Target of Action
The primary target of the compound 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine, also known as 3-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine, is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
The compound interacts with its target, FGFR, by inhibiting its activity . As a hinge binder, the 1H-pyrrolo[2,3-b]pyridine ring of the compound can form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction results in the inhibition of FGFR, thereby disrupting the downstream signaling pathways .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFR undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound inhibits this process, thereby affecting these biochemical pathways .
Result of Action
The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Analyse Biochimique
Biochemical Properties
1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been found to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The compound forms hydrogen bonds with specific amino acids in the FGFRs, leading to inhibition of their activity . This interaction is significant as it can potentially be used to develop treatments for diseases where FGFRs are abnormally activated, such as certain cancers .
Cellular Effects
1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of these cells, highlighting its potential as an anti-cancer agent . The compound’s impact on cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, further underscores its importance in regulating cellular functions .
Molecular Mechanism
The molecular mechanism of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl of specific amino acids in the FGFRs . This binding inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking downstream signaling pathways . The inhibition of these pathways leads to reduced cell proliferation and increased apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Long-term studies in vitro and in vivo have demonstrated sustained inhibition of cancer cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues . Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are significant, as they influence its overall efficacy and safety . Understanding these pathways is crucial for developing strategies to enhance its therapeutic potential and minimize side effects .
Transport and Distribution
The transport and distribution of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation in target tissues are critical for its therapeutic effects . Studies have shown that the compound preferentially accumulates in cancerous tissues, enhancing its efficacy as an anti-cancer agent .
Subcellular Localization
The subcellular localization of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine influences its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in its localization . Understanding these factors is essential for optimizing its therapeutic potential and minimizing off-target effects .
Propriétés
IUPAC Name |
3-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-7-16(8-3-1)10-11-9-15-13-12(11)5-4-6-14-13/h4-6,9H,1-3,7-8,10H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPOWJRFLZBWAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CNC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70418693 | |
Record name | 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70418693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23616-64-0 | |
Record name | 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70418693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.